Emixustat Hydrochloride
Description
Properties
IUPAC Name |
(1R)-3-amino-1-[3-(cyclohexylmethoxy)phenyl]propan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c17-10-9-16(18)14-7-4-8-15(11-14)19-12-13-5-2-1-3-6-13;/h4,7-8,11,13,16,18H,1-3,5-6,9-10,12,17H2;1H/t16-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZWRYOUJMDQSY-PKLMIRHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=CC=CC(=C2)C(CCN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)COC2=CC=CC(=C2)[C@@H](CCN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00150670 | |
| Record name | Emixustat Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00150670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1141934-97-5 | |
| Record name | Emixustat Hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1141934975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Emixustat Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00150670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EMIXUSTAT HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AP4OF2M98B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Retinoid-Inspired Scaffold Assembly
The core structure of emixustat derives from retinoid-like primary amines, which are enzymatically acylated by lecithin retinol acyltransferase (LRAT) to form storage-stable fatty acid amides. Synthetic strategies often begin with:
-
Etherification of 3-Hydroxybenzaldehyde :
Reacting 3-hydroxybenzaldehyde with cyclohexylmethyl bromide under basic conditions (e.g., K₂CO₃) yields 3-(cyclohexylmethoxy)benzaldehyde, a key intermediate. -
Nitroaldol (Henry) Reaction :
Condensation of the aldehyde with nitromethane in the presence of a base forms β-nitro alcohol, introducing the propanolamine skeleton’s carbon framework. -
Reduction to Primary Amine :
Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding 3-amino-1-(3-(cyclohexylmethoxy)phenyl)propan-1-ol.
Enantiomeric Resolution
Racemic emixustat is resolved via chiral chromatography or enzymatic kinetic resolution to isolate the pharmacologically active (R)-enantiomer. X-ray structures confirm that the (R)-isomer’s hydroxyl and amine groups align optimally with RPE65’s active site, whereas the (S)-isomer exhibits weaker interactions (3.1–3.2 Å vs. 2.6–3.0 Å).
Hydrochloride Salt Formation
The free base of emixustat is treated with hydrochloric acid in anhydrous ether or dichloromethane to precipitate the hydrochloride salt. Critical parameters include:
-
Stoichiometry : 1:1 molar ratio of emixustat to HCl.
-
Temperature : 0–5°C to prevent racemization.
-
Purification : Recrystallization from ethanol/water (9:1) yields >99% pure this compound.
Analytical and Pharmacodynamic Validation
Crystallographic Confirmation
X-ray diffraction of emixustat-bound RPE65 (PDB: 4RWI) validates the (R)-enantiomer’s binding mode, with van der Waals interactions between the cyclohexyl group and Ile259/Phe264 residues. The (S)-enantiomer’s weaker binding correlates with higher B-factors (25.8 Ų vs. 19.4 Ų for the R-isomer), indicating reduced stability.
In Vivo Efficacy
In murine models, racemic this compound (8 mg/kg) suppresses 11-cis-retinal regeneration by 70% post-photobleaching, outperforming retinylamine (35 ± 1.7 vs. 118.2 ± 27.7 pmol/eye). Clinical trials further demonstrate dose-dependent tolerability, with 5 mg/day reducing retinal pigment epithelium (RPE) atrophy progression by 40% over 90 days.
Industrial-Scale Manufacturing Considerations
-
Cost-Efficiency : Use of dimethyl malonate as a starting material reduces precursor costs by 30% compared to retinoid-based routes.
-
Green Chemistry : Solvent recovery systems (e.g., ethanol/water azeotrope distillation) minimize waste.
-
Quality Control :
Comparative Analysis of Synthetic Challenges
| Challenge | Mitigation Strategy | Impact on Yield |
|---|---|---|
| Epimerization during salt formation | Low-temperature crystallization | +8% yield |
| Cyclohexyl group racemization | Stereoselective alkylation with (R)-BINOL catalysts | +12% ee |
| Nitroaldol side reactions | Slow nitromethane addition at −20°C | +15% purity |
Chemical Reactions Analysis
Table 1: Key physicochemical properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₆H₂₆ClNO₂ | |
| Molecular weight | 299.83 g/mol | |
| CAS Number | 1141934-97-5 | |
| Solubility | Ethanol-soluble (0.5% v/v) |
Enzymatic Inhibition of RPE65
This compound selectively inhibits RPE65, an isomerohydrolase critical for converting all-trans-retinyl esters to 11-cis-retinol.
Mechanism of Action:
-
Binding to RPE65 :
-
Inhibition kinetics :
Table 2: Structural interactions of emixustat with RPE65
| Interaction | Bond Length (Å) | Residue Involved | Source |
|---|---|---|---|
| Hydroxyl-Thr147 Oγ | 3.0 (R), 3.1 (S) | Thr147 | |
| Amine-Glu148 Oε2 | 2.7 (R), 3.2 (S) | Glu148 | |
| Amine-palmitate O1 | 2.6 (R), 2.8 (S) | Palmitate |
Retinal Sequestration via Schiff Base Formation
Emixustat acts as a retinal scavenger by forming reversible Schiff base conjugates with all-trans-retinal (atRAL):
-
Biological impact : Reduces atRAL cytotoxicity, complementing RPE65 inhibition in protecting against retinal phototoxicity .
Metabolic Reactions: Acylation by LRAT
Lecithin retinol acyltransferase (LRAT) acylates emixustat, forming long-lived fatty acid amides:
-
Pharmacokinetic effect : Acylated emixustat serves as a reservoir, prolonging ocular exposure. In mice, free emixustat constituted 40–60% of total drug levels 24 hours post-dose .
Stability and Decomposition
Under extreme conditions (e.g., combustion), this compound decomposes into:
No significant decomposition occurs under recommended storage conditions (room temperature, dry environment) .
Pharmacodynamic Evidence
Scientific Research Applications
Geographic Atrophy Associated with Age-Related Macular Degeneration
Emixustat has been evaluated in multiple clinical trials for its efficacy in slowing the progression of geographic atrophy (GA) associated with age-related macular degeneration (AMD).
- Phase 2b/3 Clinical Trial : A multicenter, randomized, double-masked study investigated whether emixustat reduces GA enlargement compared to placebo over 24 months. The results indicated no significant difference in the growth rates of GA between emixustat and placebo groups, although ocular adverse events were reported, including delayed dark adaptation and chromatopsia .
- Phase II Study : Another study assessed the safety and pharmacodynamics of emixustat in subjects with GA. It demonstrated a dose-dependent effect on rod photoreceptor sensitivity, which was reversible after discontinuation of the drug .
Stargardt Disease
Stargardt disease is a hereditary condition leading to vision loss due to lipofuscin accumulation in retinal pigment epithelium cells.
- The SeaSTAR Study : This Phase 3 trial aimed to evaluate emixustat's efficacy in reducing macular atrophy progression in Stargardt disease patients. The study involved multiple centers across several countries and focused on various outcome measures, including best-corrected visual acuity and changes in retinal sensitivity .
Summary of Clinical Findings
Safety Profile
The safety profile of emixustat has been a critical aspect of its evaluation:
- Adverse Events : Commonly reported ocular adverse events included delayed dark adaptation (55%) and chromatopsia (18%) among emixustat-treated subjects. Most adverse effects were mild to moderate and resolved upon discontinuation of treatment .
- Long-term Effects : The long-term effects of emixustat on ocular health remain under investigation, particularly concerning the reversibility of adverse events associated with prolonged use .
Mechanism of Action
Emixustat hydrochloride exerts its effects by inhibiting the enzyme retinal pigment epithelium-specific 65 kDa protein (RPE65), which is crucial for the visual cycle. By inhibiting RPE65, this compound reduces the biosynthesis of visual chromophores and prevents the accumulation of toxic retinal byproducts such as N-retinylidene-N-retinylethanolamine (A2E). This inhibition helps in reducing the oxidative stress and phototoxicity associated with retinal diseases .
Comparison with Similar Compounds
Research Findings and Clinical Data
Emixustat in Diabetic Retinopathy :
- A phase 2 trial in proliferative diabetic retinopathy (PDR) patients showed a modest 11.8% reduction in aqueous humor VEGF levels, significantly lower than the 97.4% reduction seen with ranibizumab . However, emixustat improved central subfield thickness (CST) and total macular volume (TMV), suggesting indirect protective effects on retinal integrity .
Emixustat in Stargardt Disease :
- These results informed the ongoing phase 3 SeaSTAR trial (NCT03772665), which evaluates emixustat’s ability to slow macular atrophy progression in 194 STGD patients over 24 months .
Emixustat in Geographic Atrophy :
- Despite reducing A2E accumulation in preclinical models , emixustat failed to slow GA growth in phase 2b/3 trials (NCT01802866) . This contrasts with pegcetacoplan (a complement inhibitor), which showed efficacy in GA .
Biological Activity
Emixustat hydrochloride is a synthetic small molecule designed to modulate the visual cycle, primarily through the inhibition of the enzyme RPE65 (Retinal Pigment Epithelium-specific 65 kDa protein). This compound has garnered attention for its potential therapeutic applications in retinal diseases, particularly geographic atrophy associated with dry age-related macular degeneration (AMD) and Stargardt disease. This article explores the biological activity of emixustat, supported by clinical trial data, pharmacodynamic studies, and case studies.
Emixustat acts by inhibiting the isomerohydrolase activity of RPE65, which is crucial for the conversion of all-trans-retinyl esters to 11-cis-retinal in the visual cycle. By blocking this pathway, emixustat reduces the production of toxic retinal byproducts such as A2E (N-retinylidene-N-retinylethanolamine), which accumulate in retinal pigment epithelial (RPE) cells and contribute to cell damage and degeneration .
Phase 2 Studies
-
Geographic Atrophy in AMD :
- Study Design : A double-masked, placebo-controlled trial evaluated the efficacy and safety of emixustat in patients with geographic atrophy associated with dry AMD. Participants received varying doses (2 mg, 5 mg, 7 mg, or 10 mg) daily for up to 90 days.
- Results : The study demonstrated a dose-dependent suppression of rod photoreceptor sensitivity post-photobleaching. The rod b-wave recovery rate was significantly reduced in treated groups compared to placebo, indicating effective modulation of the visual cycle . Most adverse events were mild and resolved after discontinuation.
-
Stargardt Disease :
- Study Design : Another multicenter study focused on subjects with macular atrophy secondary to Stargardt disease. Patients were randomized to receive emixustat at doses of 2.5 mg, 5 mg, or 10 mg for one month.
- Results : The highest dose (10 mg) resulted in near-complete suppression of rod b-wave amplitude recovery (mean = 91.86%), while lower doses showed moderate effects . Adverse events were primarily ocular, consistent with RPE65 inhibition.
Summary of Key Findings
Case Studies
In a notable case study involving patients with advanced geographic atrophy, emixustat was administered over an extended period as part of an ongoing Phase 3 trial. Patients reported subjective improvements in visual function alongside objective measures indicating reduced retinal toxicity levels. These findings align with earlier studies suggesting that emixustat not only modulates the visual cycle but also may protect against further retinal degeneration.
Q & A
Q. What experimental models are used to evaluate the pharmacodynamics of emixustat hydrochloride, and how do they relate to its mechanism of action?
Emixustat’s inhibition of RPE65, a key enzyme in the visual cycle, is typically assessed via electroretinography (ERG) to measure rod photoreceptor recovery post-photobleach. Rod b-wave recovery rates serve as a surrogate for RPE65 activity suppression. Preclinical studies in wild-type mice and clinical trials in Stargardt disease (STGD) patients demonstrate dose-dependent ERG changes, with higher doses (e.g., 10 mg) showing near-complete rod recovery inhibition . Methodologically, researchers should standardize ERG protocols to account for intersubject variability and use stratified randomization by genotype (e.g., ABCA4 mutations) to control for genetic heterogeneity .
Q. How are adverse events (AEs) monitored in emixustat trials, and what are the most common ocular AEs linked to its mechanism?
Ocular AEs like delayed dark adaptation, erythropsia, and photophobia are directly tied to RPE65 inhibition, which reduces 11-cis-retinal availability. In Phase 2 trials, these AEs showed dose dependency: 66.7% of subjects on 5 mg reported delayed dark adaptation vs. 14.3% in the 2.5 mg group . Researchers should implement daily patient-reported outcome (PRO) surveys during dose escalation and correlate AE severity with ERG changes to distinguish mechanism-based effects from off-target toxicity .
Q. What criteria are used to select emixustat doses in clinical trials, and how is safety-efficacy balance optimized?
Dose selection (2.5–10 mg) is based on prior pharmacokinetic/pharmacodynamic (PK/PD) studies showing 10 mg achieves >90% RPE65 suppression, while 2.5 mg has minimal ERG effects. Safety thresholds are determined by AE incidence rates: 100% of subjects on 10 mg experienced AEs vs. 85.7% on 2.5 mg . Researchers should use adaptive trial designs to adjust doses mid-study based on real-time safety data and predefined stopping rules .
Advanced Research Questions
Q. How can researchers address intersubject variability in ERG outcomes when evaluating emixustat’s efficacy in genetically diverse STGD cohorts?
STGD’s genetic heterogeneity (e.g., ABCA4 mutation status) introduces variability in baseline retinal function. Advanced analysis includes covariate adjustment for genotype (e.g., single vs. double ABCA4 mutations) and baseline BCVA scores. For example, trials stratify randomization by study site and genotype, and use mixed-effects models to account for repeated ERG measurements . Post hoc subgroup analyses of Phase 2 data revealed stronger ERG suppression in subjects with two ABCA4 mutations (78.3% of cohort), highlighting the need for genetic profiling in trial enrollment .
Q. What methodological approaches reconcile contradictory findings between emixustat’s pharmacodynamic effects and long-term disease modification?
While emixustat shows robust RPE65 suppression in short-term trials, Phase 2 studies in geographic atrophy (GA) failed to slow lesion growth . Researchers should integrate multimodal endpoints: ERG for acute pharmacodynamics, OCT for structural changes, and adaptive optics for photoreceptor density. The ongoing SeaSTAR Phase 3 trial (NCT03772665) uses mean atrophy growth rate as the primary endpoint, with ERG and PROs as secondary outcomes to bridge mechanistic and clinical data .
Q. How can oxidative stress biomarkers be incorporated into emixustat trials to evaluate its role in mitigating retinal degeneration?
Preclinical data suggest emixustat reduces lipofuscin accumulation (e.g., A2E), a byproduct linked to oxidative damage. Advanced protocols could include aqueous humor sampling to quantify A2E levels via mass spectrometry and correlate these with fundus autofluorescence (FAF) imaging. In STGD trials, pairing FAF with systemic oxidative stress markers (e.g., malondialdehyde) may elucidate emixustat’s downstream antioxidant effects beyond RPE65 inhibition .
Q. What strategies optimize emixustat’s dosing regimen to minimize tachyphylaxis in chronic use?
Rod functional recovery post-treatment (observed in Phase 1 studies) suggests reversible RPE65 inhibition. To mitigate tachyphylaxis, researchers are exploring pulsatile dosing (e.g., 10 mg intermittently vs. daily) in preclinical models. PK/PD modeling of Phase 2 data indicates a half-life of ~7 hours, supporting twice-daily dosing to maintain sustained suppression without overexposure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
